molecular formula C9H17N B13179188 Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine

Cat. No.: B13179188
M. Wt: 139.24 g/mol
InChI Key: QWXAQSLEGAVDGW-UHFFFAOYSA-N
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Description

Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine is a tertiary amine characterized by three distinct substituents:

  • Ethyl group (C₂H₅): A simple alkyl chain contributing to hydrophobicity.
  • 2-Methylpropyl group (C₄H₉, isobutyl): A branched alkyl chain enhancing steric bulk and lipophilicity.

The compound’s structural complexity and functional groups make it valuable in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-ethyl-2-methyl-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C9H17N/c1-5-7-10(6-2)8-9(3)4/h1,9H,6-8H2,2-4H3

InChI Key

QWXAQSLEGAVDGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Notable Features Reference
Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine C₉H₁₇N Ethyl, isobutyl, propargyl Branched alkyl chains enhance lipophilicity; propargyl enables click chemistry.
Ethyl(prop-2-yn-1-yl)amine hydrochloride C₅H₁₀NCl Ethyl, propargyl (as HCl salt) Simpler structure; triple bond increases reactivity.
(1-Phenylpropyl)(prop-2-en-1-yl)amine C₁₂H₁₇N Phenylpropyl, propenyl Aromatic group introduces π-π interactions; unsaturated propenyl for conjugation.
Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine C₈H₁₈N₂ Ethyl, propenyl, methylaminoethyl Flexible chain for receptor binding; unsaturated propenyl modulates polarity.
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Phenylpropyl, methyl Known stimulant; aromatic group enhances CNS activity.

Physical and Chemical Properties

  • Solubility :

    • Lower water solubility compared to hydrochlorides (e.g., Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride) due to the absence of ionic character.
    • Higher solubility in organic solvents (e.g., dichloromethane) than in aqueous media .
  • Thermal Stability :

    • The propargyl group may reduce thermal stability compared to saturated analogues (e.g., diisobutylamine), which have higher decomposition temperatures .

Biological Activity

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional group, which is known to influence its reactivity and biological interactions. The structure can be represented as follows:

C8H13N\text{C}_8\text{H}_{13}\text{N}

This compound is part of a broader class of alkynyl amines that have been studied for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing alkyne groups have shown enhanced permeability through microbial membranes, leading to increased efficacy against various pathogens .
  • Antifungal Properties : Studies have demonstrated that certain alkynyl amines possess antifungal activity, with mechanisms involving disruption of fungal cell wall integrity and inhibition of key metabolic pathways . The presence of the ethyl and methyl groups in this compound may enhance its interaction with fungal targets.
  • Potential Neuropharmacological Effects : Some alkynes have been investigated for their effects on neurotransmitter systems, suggesting a potential role in treating mood disorders or neurodegenerative diseases . The specific impact of this compound on neuropharmacology remains to be fully elucidated.

Antifungal Activity

A series of studies focused on the antifungal properties of alkynyl compounds revealed promising results:

  • In vitro Studies : Compounds structurally similar to this compound were tested against various fungal strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against resistant strains like Candida albicans and Aspergillus niger.
CompoundMIC (µg/mL)Target Pathogen
A6.25Candida albicans
B12.5Aspergillus niger
C25Fusarium oxysporum

Neuropharmacological Assessments

In a preliminary study assessing the neuropharmacological potential of similar alkynes, it was found that certain derivatives could modulate neurotransmitter levels in vitro, suggesting a mechanism for potential antidepressant effects .

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